4-bromo-7-methoxy-1H-indole
Overview
Description
4-bromo-7-methoxy-1H-indole is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
4-Bromo-7-methoxy-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, causing changes that result in their various biological activities . For example, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the replication of certain viruses, suggesting that they may interfere with viral replication pathways .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. Given the broad range of biological activities associated with indole derivatives, the effects can be diverse .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage conditions can affect the stability of the compound . Furthermore, the biological environment in which the compound acts can also influence its efficacy.
Biochemical Analysis
Biochemical Properties
4-Bromo-7-methoxy-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in metabolic pathways . These interactions can lead to changes in the activity of these enzymes, affecting overall cellular metabolism. Additionally, this compound may bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate signaling pathways involved in cell proliferation and apoptosis . This compound may also affect the expression of genes related to these pathways, leading to changes in cell function. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and proteins, influencing their activity and function. For instance, this compound may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, this compound can interact with transcription factors, affecting gene expression and leading to changes in cellular function. These molecular interactions are crucial for understanding the biochemical effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biochemical activity Additionally, long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety in biomedical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, this compound may be metabolized by specific enzymes, leading to the formation of metabolites that can further influence cellular function . Additionally, this compound can affect metabolic flux by altering the activity of key enzymes, resulting in changes in metabolite levels and overall metabolic activity. These interactions are important for understanding the biochemical effects of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes Additionally, this compound can accumulate in certain cellular compartments, influencing its localization and activity
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical effects.
Properties
IUPAC Name |
4-bromo-7-methoxy-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-8-3-2-7(10)6-4-5-11-9(6)8/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEJDYPAEFIBCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676457 | |
Record name | 4-Bromo-7-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436091-59-7 | |
Record name | 4-Bromo-7-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.